molecular formula C10H16N2O4S B8780455 4-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide CAS No. 18790-84-6

4-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B8780455
CAS No.: 18790-84-6
M. Wt: 260.31 g/mol
InChI Key: WVJHQORTTCQQAA-UHFFFAOYSA-N
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Description

4-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H16N2O4S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

18790-84-6

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

4-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H16N2O4S/c11-9-1-3-10(4-2-9)17(15,16)12(5-7-13)6-8-14/h1-4,13-14H,5-8,11H2

InChI Key

WVJHQORTTCQQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

N1,N1 -bis(2-hydroxyethyl) sulfanilamide was prepared as follows. (This method was taken in part from G. DiModica and E. Angeletti, Gazz. chim. ital., 1960, 90, 434-9 [CA 55:11344d].) A mixture of sodium carbonate (55.6 g), D.I. water (120 mL), and diethanolamine (57.8 g) was stirred and heated to 60°-70° C. Acetylsulfanilyl chloride (116.8 g) was added as a solid over an hour. D.I. water (225 mL) was added in portions during the acetylsulfanilyl chloride addition to keep the mixture stirrable. The mixture was stirred for an additional 3 hours at 60°-70° C., then allowed to cool to room temperature for about 16 hours. The solids were isolated by filtration and washed with 200 mL cold D.I. water.
[Compound]
Name
11344d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.6 g
Type
reactant
Reaction Step Two
Name
Acetylsulfanilyl chloride
Quantity
116.8 g
Type
reactant
Reaction Step Three
Name
acetylsulfanilyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
57.8 g
Type
reactant
Reaction Step Five
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

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